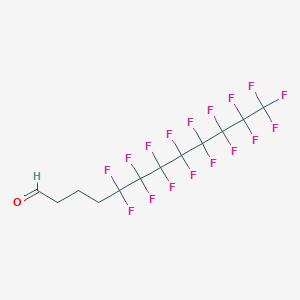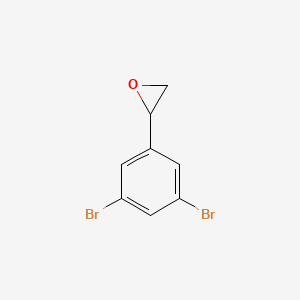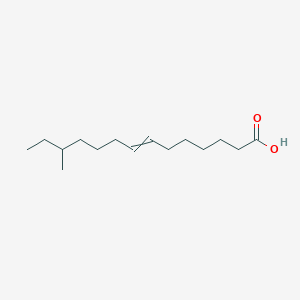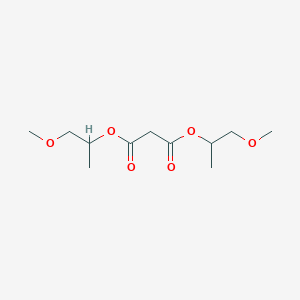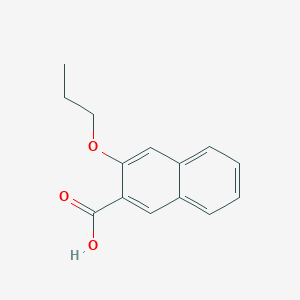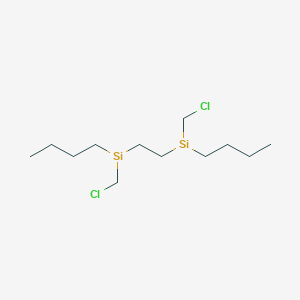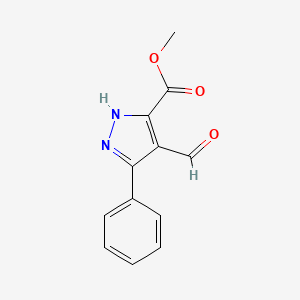![molecular formula C9H17NO3 B14395688 N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide CAS No. 89911-53-5](/img/structure/B14395688.png)
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of both amide and alkene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide typically involves the reaction of acrylamide with 3-chloro-1,2-propanediol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloro-1,2-propanediol attacks the carbonyl carbon of acrylamide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the hydration of acrylonitrile using a copper metal catalyst. This method offers improved purity and yield compared to traditional methods . Another approach involves the enzymatic hydration of acrylonitrile using microorganisms, which provides a more environmentally friendly and sustainable production route .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylamide: Known for its use in polymer production and its toxic properties.
N-(2-Hydroxypropyl)acrylamide: Similar structure but lacks the propyl group.
N-(3-Hydroxypropyl)acrylamide: Similar structure but lacks the 2-hydroxypropoxy group.
Eigenschaften
CAS-Nummer |
89911-53-5 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N-[3-(2-hydroxypropoxy)propyl]prop-2-enamide |
InChI |
InChI=1S/C9H17NO3/c1-3-9(12)10-5-4-6-13-7-8(2)11/h3,8,11H,1,4-7H2,2H3,(H,10,12) |
InChI-Schlüssel |
IONIEMDJMHDZCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCCNC(=O)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)


![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)

